Cas no 926196-72-7 (4-Fluoro-3-(methylsulfamoyl)benzoic Acid)
4-Fluoro-3-(methylsulfamoyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-3-(N-methylsulfamoyl)benzoic acid
- 4-Fluoro-3-(methylsulfamoyl)benzoic Acid
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- MDL: MFCD09041537
- Inchi: 1S/C8H8FNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
- InChI Key: NAUQCMNLXQNWRK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(F)C(S(NC)(=O)=O)=C1
4-Fluoro-3-(methylsulfamoyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601463-50mg |
4-Fluoro-3-(methylsulfamoyl)benzoic Acid |
926196-72-7 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601463-100mg |
4-Fluoro-3-(methylsulfamoyl)benzoic Acid |
926196-72-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601463-500mg |
4-Fluoro-3-(methylsulfamoyl)benzoic Acid |
926196-72-7 | 500mg |
$ 365.00 | 2022-06-04 | ||
| abcr | AB377243-1 g |
4-Fluoro-3-(methylsulfamoyl)benzoic acid; . |
926196-72-7 | 1 g |
€298.00 | 2023-07-19 | ||
| Enamine | EN300-102705-0.05g |
4-fluoro-3-(methylsulfamoyl)benzoic acid |
926196-72-7 | 95% | 0.05g |
$37.0 | 2023-10-28 | |
| Enamine | EN300-102705-0.1g |
4-fluoro-3-(methylsulfamoyl)benzoic acid |
926196-72-7 | 95% | 0.1g |
$56.0 | 2023-10-28 | |
| Enamine | EN300-102705-0.25g |
4-fluoro-3-(methylsulfamoyl)benzoic acid |
926196-72-7 | 95% | 0.25g |
$79.0 | 2023-10-28 | |
| Enamine | EN300-102705-0.5g |
4-fluoro-3-(methylsulfamoyl)benzoic acid |
926196-72-7 | 95% | 0.5g |
$125.0 | 2023-10-28 | |
| Enamine | EN300-102705-1.0g |
4-fluoro-3-(methylsulfamoyl)benzoic acid |
926196-72-7 | 95% | 1g |
$160.0 | 2023-06-10 | |
| Enamine | EN300-102705-2.5g |
4-fluoro-3-(methylsulfamoyl)benzoic acid |
926196-72-7 | 95% | 2.5g |
$235.0 | 2023-10-28 |
4-Fluoro-3-(methylsulfamoyl)benzoic Acid Suppliers
4-Fluoro-3-(methylsulfamoyl)benzoic Acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-Fluoro-3-(methylsulfamoyl)benzoic Acid
Introduction to 4-Fluoro-3-(methylsulfamoyl)benzoic Acid (CAS No. 926196-72-7)
4-Fluoro-3-(methylsulfamoyl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 926196-72-7, belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of both a fluoro substituent and a methylsulfamoyl group in its molecular structure imparts unique properties that make it a valuable scaffold for drug discovery and development.
The structural features of 4-fluoro-3-(methylsulfamoyl)benzoic acid contribute to its distinctive chemical and pharmacological profile. The fluoro atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the compound's bioavailability and target specificity. Meanwhile, the methylsulfamoyl group introduces a polar moiety that can interact with biological targets, potentially influencing receptor binding and downstream signaling pathways. These characteristics make this compound an attractive candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of benzoic acid derivatives, particularly those incorporating fluorine and sulfonamide functionalities. Studies have demonstrated that such modifications can significantly enhance the efficacy and selectivity of drug candidates. For instance, fluorinated benzoic acids have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, depending on their structural configuration. The specific combination of substituents in 4-fluoro-3-(methylsulfamoyl)benzoic acid positions it as a promising candidate for investigating these potential applications.
One of the most compelling aspects of 4-fluoro-3-(methylsulfamoyl)benzoic acid is its versatility as a chemical probe in medicinal chemistry. Researchers have utilized this compound as a starting point for synthesizing more complex derivatives with tailored biological activities. By modifying other parts of the molecule while retaining the core fluoro-methylsulfamoylbenzoic acid scaffold, scientists can generate libraries of compounds for high-throughput screening (HTS) to identify new drug targets. This approach has been instrumental in uncovering novel therapeutic opportunities across various disease areas.
The synthesis of 4-fluoro-3-(methylsulfamoyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the methylsulfamoyl group often involves nucleophilic substitution or condensation reactions with appropriate sulfonamide precursors. Advanced synthetic methodologies, including flow chemistry and automated synthesis platforms, have further streamlined the production process, making it more efficient and scalable for industrial applications.
In terms of biological activity, preliminary studies on 4-fluoro-3-(methylsulfamoyl)benzoic acid have revealed intriguing properties that warrant further exploration. In vitro assays have suggested potential inhibitory effects on certain enzymes and receptors implicated in inflammation and cancer progression. The fluoro substituent appears to enhance binding interactions with these targets, possibly through increased lipophilicity or electronic effects that stabilize enzyme-substrate complexes. Additionally, the methylsulfamoyl group may contribute to favorable pharmacokinetic profiles by improving solubility and metabolic stability.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their ability to improve drug-like properties such as bioavailability, metabolic resistance, and target affinity. 4-Fluoro-3-(methylsulfamoyl)benzoic acid exemplifies how strategic functionalization can transform a simple benzoic acid derivative into a potent pharmacological tool. Its unique combination of structural features makes it suitable for exploring diverse therapeutic modalities, including small-molecule inhibitors and modulators.
As research in medicinal chemistry continues to evolve, compounds like 4-fluoro-3-(methylsulfamoyl)benzoic acid will play an increasingly critical role in identifying new therapeutic strategies. The integration of computational modeling, high-throughput screening technologies, and machine learning algorithms has accelerated the discovery process by enabling rapid assessment of molecular interactions and biological responses. These advancements provide researchers with powerful tools to optimize lead compounds like 4-fluoro-3-(methylsulfamoyl)benzoic acid, ultimately bringing new treatments to patients more efficiently than ever before.
The future prospects for 4-fluoro-3-(methylsulfamoyl)benzoic acid are promising, with ongoing studies aimed at elucidating its mechanism of action and expanding its therapeutic applications. Collaborative efforts between academic researchers and industry partners will be essential in translating laboratory findings into clinical reality. By leveraging cutting-edge synthetic methods and biotechnological innovations, scientists can unlock the full potential of this compound as a cornerstone in next-generation drug development.
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